2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole
Description
2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole is a benzothiazole derivative featuring a 4,7-dimethoxy-substituted aromatic core and a piperazine ring modified with a cyclohexanecarbonyl group. The dimethoxy groups at positions 4 and 7 are electron-donating substituents that may enhance stability and modulate interactions with biological targets .
Properties
IUPAC Name |
cyclohexyl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-15-8-9-16(26-2)18-17(15)21-20(27-18)23-12-10-22(11-13-23)19(24)14-6-4-3-5-7-14/h8-9,14H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCUQJAUYNMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole typically involves multiple steps
Benzothiazole Core Synthesis: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.
Cyclohexanecarbonyl Group Addition: The cyclohexanecarbonyl group can be added through acylation reactions, where a cyclohexanecarbonyl chloride reacts with the piperazine-substituted benzothiazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
Piperazine vs. Piperidine Backbone :
- The target compound and ’s analog utilize a piperazine ring (two nitrogen atoms), which enhances hydrogen-bonding capacity and basicity compared to the piperidine ring (single nitrogen) in ’s compound .
Substituent Effects: Cyclohexanecarbonyl (target) vs. thiomorpholine-carbonyl (): The former increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, while the latter’s sulfur atom may improve aqueous solubility .
Benzothiazole vs. Triazolone Core :
Pharmacological Implications
- Lipophilicity : The cyclohexanecarbonyl group in the target compound likely extends half-life compared to ’s thiomorpholine derivative, which may undergo faster renal clearance due to higher polarity.
- Bioactivity: Fluoroquinolone analogs () target DNA gyrase, while the target’s dimethoxy-benzothiazole scaffold may inhibit topoisomerases or kinases .
Biological Activity
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzothiazole core with methoxy substitutions and a piperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 320.45 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Benzothiazoles are known for their ability to disrupt cellular processes such as DNA replication and repair, which are critical in cancer cell proliferation.
Mechanism of Action :
- DNA Interaction : Many benzothiazole derivatives exhibit DNA intercalation properties, leading to cytotoxic effects on rapidly dividing cells.
- Tubulin Inhibition : Some studies suggest that compounds similar to this compound may inhibit tubulin polymerization, disrupting mitotic spindle formation during cell division .
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties. The presence of sulfur and nitrogen in the heterocyclic structure contributes to their bioactivity against various pathogens.
Research Findings :
- Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal activity has been noted in certain benzothiazole derivatives, indicating a broad spectrum of antimicrobial action .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, benzothiazoles have been studied for various other effects:
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating enzymes involved in inflammatory pathways.
- Antioxidant Properties : The ability to scavenge free radicals has been noted in several studies, suggesting potential applications in oxidative stress-related conditions .
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole?
The synthesis involves sequential functionalization of the benzothiazole core. First, introduce the 4,7-dimethoxy groups via nucleophilic substitution or directed ortho-metalation. Next, install the piperazine moiety using a Buchwald-Hartwig coupling or SNAr reaction with 1-chloro-4-cyclohexanecarbonylpiperazine. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous protocols for 3-(1-piperazinyl)-1,2-benzisothiazole synthesis, which achieved 85% yield via refluxing piperazine with 3-chloro-1,2-benzisothiazole in ethanol for 36 hours . Purification typically involves column chromatography or recrystallization (e.g., water-ethanol mixtures as in ).
Q. How can the molecular structure of this compound be confirmed experimentally?
Use single-crystal X-ray diffraction (SC-XRD) with software like OLEX2 for structure solution and refinement. SC-XRD provides unambiguous confirmation of substituent positions, bond angles, and stereochemistry. For amorphous samples, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to assign proton and carbon signals, particularly focusing on methoxy (δ ~3.8–4.0 ppm) and piperazine/cyclohexanecarbonyl regions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
Q. What analytical methods are suitable for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) monitors purity. Stability studies under varying pH, temperature, and light exposure can be conducted using accelerated degradation protocols. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity .
Advanced Research Questions
Q. How does the 4,7-dimethoxybenzothiazole core influence catalytic activity in transition metal-mediated reactions?
The electron-donating methoxy groups enhance ligand-metal coordination in catalytic systems. For example, analogous 4,7-dimethoxy-1,10-phenanthroline ligands improve yields in Cu-catalyzed C-N coupling by stabilizing Cu(I) intermediates. Test this compound as a ligand in Ullmann or Buchwald-Hartwig reactions, comparing efficiency with traditional ligands (e.g., phenanthroline derivatives). Monitor reaction progress via GC-MS or LC-MS .
Q. What strategies can resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, solvent controls) or impurities. Re-evaluate activity using standardized protocols:
- Dose-response curves : Confirm IC₅₀/EC₅₀ values across multiple replicates.
- Counter-screening : Test against unrelated targets to rule off-target effects.
- Metabolite profiling : Use LC-HRMS to identify degradation products interfering with assays. Reference antimicrobial studies in for methodological rigor .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, GPCRs) using the compound’s minimized 3D structure. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict electronic properties influencing reactivity or metabolism .
Q. What experimental designs are optimal for studying metabolic stability in preclinical models?
Conduct in vitro assays:
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition : Use fluorogenic substrates to assess inhibition of key isoforms (CYP3A4, 2D6).
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine free fraction. These data inform pharmacokinetic parameters (t₁/₂, Cl) critical for lead optimization .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
Potential solutions:
- Catalyst screening : Test Pd(II)/Cu(I) catalysts (e.g., Pd(OAc)₂, CuI) with ligands like Xantphos.
- Solvent optimization : Replace polar aprotic solvents (DMF, DMSO) with toluene or dioxane.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 120°C vs. 24 hours reflux). Analogous protocols in achieved synthetically useful yields in C-N couplings using CuI/4,7-dimethoxy ligands .
Q. What techniques elucidate the role of the cyclohexanecarbonyl group in target binding?
- SAR studies : Synthesize analogs with truncated or substituted cyclohexane moieties.
- X-ray crystallography : Co-crystallize the compound with its target protein to visualize binding interactions.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
